Claficapavir

Description

Properties

IUPAC Name |

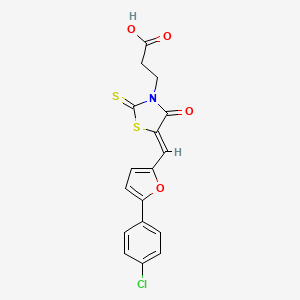

3-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4S2/c18-11-3-1-10(2-4-11)13-6-5-12(23-13)9-14-16(22)19(17(24)25-14)8-7-15(20)21/h1-6,9H,7-8H2,(H,20,21)/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLFZFALAZYTCI-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055732-24-4 | |

| Record name | Claficapavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055732244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLAFICAPAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8ENW8T6SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GLP-26, a Novel Hepatitis B Virus Capsid Assembly Modulator

A Note on Nomenclature: Initial inquiries regarding "Claficapavir" did not yield significant results within the context of Hepatitis B Virus (HBV) research. The available scientific literature points to a potent and well-characterized HBV Capsid Assembly Modulator (CAM) named GLP-26 . This guide will focus on the mechanism of action and associated data for GLP-26 as a representative and clinically relevant example of this class of antiviral agents.

Executive Summary

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes. Capsid Assembly Modulators (CAMs) represent a promising therapeutic strategy targeting a critical step in the viral lifecycle: the assembly of the viral capsid. GLP-26 is a novel, highly potent, orally bioavailable glyoxamide derivative that functions as a CAM. It disrupts the normal process of HBV nucleocapsid formation, leading to the assembly of aberrant, non-functional capsids and subsequently inhibiting viral replication. This document provides a detailed overview of the mechanism of action of GLP-26, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

GLP-26 exerts its antiviral effect by directly binding to the HBV core protein (HBc) dimers, the fundamental building blocks of the viral capsid. This interaction allosterically modulates the conformation of the HBc dimers, leading to an accelerated and uncontrolled assembly process. The resulting capsids are morphologically aberrant and lack the viral pregenomic RNA (pgRNA) and the viral polymerase, rendering them non-infectious.

The primary mechanisms through which GLP-26 inhibits HBV replication are:

-

Misdirection of Capsid Assembly: GLP-26 induces the formation of smaller, misshapen capsid particles that are unable to properly package the viral genome.[1]

-

Inhibition of pgRNA Encapsidation: By accelerating capsid assembly, GLP-26 prevents the timely and correct incorporation of the pgRNA-polymerase complex.

-

Disruption of cccDNA Maintenance: The proper formation and transport of nucleocapsids are essential for the replenishment of the cccDNA pool in the nucleus of infected cells.[1] By disrupting capsid integrity, GLP-26 indirectly leads to a reduction in cccDNA levels.[1][2]

Quantitative Antiviral Activity and Pharmacokinetics

The antiviral potency and pharmacokinetic profile of GLP-26 have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of GLP-26

| Parameter | Cell Line/System | Value | Reference |

| EC50 (HBV DNA) | HepAD38 | 0.003 µM (3 nM) | [1][2] |

| EC50 (HBV DNA) | Primary Human Hepatocytes (PHH) | 0.04 µM | [1] |

| EC50 (HBeAg) | HepAD38 | 0.003 µM | [1] |

| cccDNA Reduction | HepAD38 (at 1 µM) | >90% | [2][3] |

| CC50 | HepG2 | >100 µM | [1] |

| Selectivity Index (SI) | HepG2 | >33,333 | [1] |

Table 2: In Vivo Efficacy of GLP-26

| Animal Model | Treatment | Dosage | Viral Load Reduction (log10) | Reference |

| HBV-infected Humanized Mice | GLP-26 monotherapy | 60 mg/kg/day | - | [1] |

| HBV-infected Humanized Mice | GLP-26 + Entecavir | 60 mg/kg/day + 0.3 mg/kg/day | ~4 | [1] |

| HBV nude mouse model | GLP-26 monotherapy | - | 2.3-3 | [4] |

| HBV nude mouse model | GLP-26 + Entecavir | - | 4.6 | [4] |

Table 3: Pharmacokinetic Properties of GLP-26

| Species | Parameter | Value | Reference |

| Cynomolgus Monkey | Oral Bioavailability | 34% | [4] |

| Cynomolgus Monkey | Tmax (oral) | 0.67 h | [4] |

| Cynomolgus Monkey | Terminal Elimination Half-life | 2.4 h | [4] |

| Dog and Human Plasma | T1/2 | >24 hours | [2] |

| Human Liver Microsomes | T1/2 | 7.6 hours | [2] |

Experimental Protocols

The characterization of GLP-26's mechanism of action involved several key experimental techniques.

Thermal Shift Assay

-

Objective: To assess the direct binding of GLP-26 to the HBV core protein and its effect on capsid stability.

-

Methodology:

-

Recombinant HBV core protein (Cp149) dimers are incubated with either GLP-26 or a vehicle control.

-

A fluorescent dye that binds to hydrophobic regions of proteins is added to the mixture.

-

The temperature is gradually increased, and the fluorescence is monitored.

-

As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tm), the point at which 50% of the protein is unfolded, is calculated. A shift in Tm in the presence of the compound indicates direct binding and stabilization of the protein.[1]

-

Transmission Electron Microscopy (TEM)

-

Objective: To visualize the morphological effects of GLP-26 on HBV capsid assembly.

-

Methodology:

-

Cp149 dimers are incubated with GLP-26 or a vehicle control.

-

Capsid assembly is initiated by the addition of a high concentration of salt.

-

The resulting particles are negatively stained with a heavy metal salt (e.g., uranyl acetate).

-

The stained samples are then visualized using a transmission electron microscope.

-

The morphology, size, and integrity of the assembled capsids are compared between the treated and untreated samples.[1]

-

Cell-Based Antiviral Activity Assays

-

Objective: To determine the potency of GLP-26 in inhibiting HBV replication in a cellular context.

-

Methodology (using HepAD38 cells):

-

HepAD38 cells, which are a stable cell line that can be induced to produce HBV, are cultured.

-

The cells are treated with serial dilutions of GLP-26.

-

After a defined incubation period (e.g., 3 days), the cell culture supernatant is collected.

-

Secreted HBV DNA is quantified using quantitative PCR (qPCR).

-

The concentration of GLP-26 that inhibits HBV DNA replication by 50% (EC50) is calculated.

-

HBeAg levels in the supernatant can also be quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Cell viability is assessed in parallel using assays such as the MTT or MTS assay to determine the 50% cytotoxic concentration (CC50).[1][3]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows related to the mechanism of action of GLP-26.

References

- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of GLP-26 as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Claficapavir: A Technical Guide to the HIV-1 Nucleocapsid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Claficapavir (also known as A1752) is a novel small molecule inhibitor targeting the HIV-1 nucleocapsid (NC) protein, a critical viral protein involved in multiple stages of the retroviral life cycle. By specifically binding to the NC protein, this compound disrupts its chaperone functions, leading to potent antiviral activity. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, chemical properties, and in vitro efficacy. Due to the limited publicly available information, this document also outlines general experimental protocols relevant to the characterization of HIV-1 nucleocapsid inhibitors.

Introduction

The HIV-1 nucleocapsid protein (NCp7) is a small, basic protein containing two highly conserved zinc finger domains. It plays a crucial role in various stages of the viral life cycle, including reverse transcription, integration, and virion assembly and maturation. Its multifaceted functions and high degree of conservation make it an attractive target for the development of novel antiretroviral therapies. This compound has emerged as a specific inhibitor of the HIV-1 NC protein, demonstrating a distinct mechanism of action compared to currently approved antiretroviral agents.

Chemical Properties and Structure

This compound is a small molecule with the following chemical properties:

| Property | Value |

| Molecular Formula | C₁₇H₁₂ClNO₄S₂ |

| Molecular Weight | 393.9 g/mol |

| IUPAC Name | 3-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

| CAS Number | 2055732-24-4 |

| Synonyms | A-1752 |

Mechanism of Action

This compound exerts its antiviral activity by directly binding to the HIV-1 nucleocapsid protein. This interaction disrupts the critical chaperone activities of NC, which are essential for viral replication. The primary mechanisms of inhibition include:

-

Inhibition of Psi (Ψ) RNA Dimerization: The NC protein facilitates the dimerization of the viral genomic RNA (gRNA) through its interaction with the Psi element, a crucial step for proper packaging into new virions. This compound's binding to NC interferes with this process.

-

Destabilization of the complementary trans-activation response element (cTAR) DNA: During reverse transcription, the NC protein promotes the destabilization of the cTAR DNA hairpin, which is necessary for the second strand transfer. This compound inhibits this chaperone function.

-

Disruption of Gag Processing: The proper processing of the Gag polyprotein by the viral protease is essential for the formation of mature, infectious virions. This compound has been shown to disrupt this process, likely through its interaction with the NC domain within the Gag precursor.[1]

Caption: Mechanism of action of this compound.

Preclinical Data

The available preclinical data for this compound is summarized in the table below. This data demonstrates its high affinity for the HIV-1 NC protein and its inhibitory activity.

| Parameter | Value | Description |

| IC₅₀ | ~1 µM | The half maximal inhibitory concentration required to inhibit HIV-1 in vitro.[1] |

| K_d_ | 20 nM | The dissociation constant, indicating a strong binding affinity to the HIV-1 NC protein.[1] |

Note: Further details on the specific assays used to determine these values are not publicly available.

Experimental Protocols (Generalized)

As specific experimental protocols for this compound are not available in the public domain, this section provides generalized methodologies for key experiments typically used to characterize HIV-1 nucleocapsid inhibitors.

In Vitro Antiviral Activity Assay (Generalized)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against HIV-1 replication in cell culture.

Caption: Generalized workflow for an in vitro antiviral activity assay.

Methodology:

-

Cell Preparation: Seed a 96-well plate with a suitable host cell line (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR, or peripheral blood mononuclear cells - PBMCs).

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment and Infection: Add the compound dilutions to the cells. Subsequently, infect the cells with a known amount of HIV-1.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48 to 72 hours.

-

Quantification of Viral Replication:

-

For TZM-bl cells, measure luciferase activity using a luminometer.

-

For PBMCs, quantify the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: Plot the percentage of viral inhibition against the log of the compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

NC Binding Affinity Assay (Generalized)

This protocol outlines a method to determine the binding affinity (dissociation constant, K_d_) of a compound to the HIV-1 NC protein, for example, using Surface Plasmon Resonance (SPR).

Methodology:

-

Immobilization: Covalently immobilize purified recombinant HIV-1 NC protein onto the surface of a sensor chip.

-

Binding Analysis: Inject serial dilutions of this compound over the sensor surface. The binding of the compound to the immobilized NC protein is detected as a change in the refractive index, measured in response units (RU).

-

Kinetic Analysis: Monitor the association and dissociation phases of the interaction in real-time.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_/kₐ).

Gag Processing Assay (Generalized)

This protocol describes a Western blot-based method to assess the effect of a compound on the processing of the HIV-1 Gag polyprotein.

Methodology:

-

Virus Production: Transfect producer cells (e.g., HEK293T) with an HIV-1 proviral DNA clone in the presence of increasing concentrations of this compound.

-

Virus Pelletting: After 48 hours, harvest the culture supernatants and pellet the virus particles by ultracentrifugation.

-

Protein Extraction: Lyse the pelleted virions to release the viral proteins.

-

Western Blotting:

-

Separate the viral proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-p24 antibody to detect the mature capsid protein (p24) and any Gag processing intermediates.

-

-

Analysis: Analyze the band patterns to determine if this compound treatment leads to an accumulation of unprocessed or partially processed Gag, indicating an inhibition of protease-mediated cleavage.

Resistance

There is currently no publicly available information on the development of resistance to this compound in HIV-1. Studies to identify potential resistance mutations in the nucleocapsid protein would be a critical next step in the preclinical evaluation of this compound.

Clinical Development

As of the date of this document, there is no public information available regarding any clinical trials of this compound. It is likely that this compound is in the preclinical stages of development.

Conclusion

This compound represents a promising lead compound in the development of a new class of antiretroviral drugs targeting the HIV-1 nucleocapsid protein. Its high binding affinity for NC and its ability to disrupt key chaperone functions and Gag processing underscore its potential as an antiviral agent. However, the lack of extensive public data on its preclinical and clinical development, including pharmacokinetics, toxicology, and resistance profile, highlights the need for further investigation to fully assess its therapeutic potential. The generalized experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel HIV-1 nucleocapsid inhibitors.

References

An In-depth Technical Guide to the Inhibition of HIV-1 Gag Processing by Claficapavir (Lenacapavir)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Claficapavir" yielded results predominantly for "Lenacapavir," a well-documented HIV-1 capsid inhibitor. This guide will proceed under the strong assumption that "this compound" is a synonym or misspelling of Lenacapavir.

Executive Summary

Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor with a novel mechanism of action that disrupts multiple phases of the viral lifecycle. While not a direct inhibitor of the viral protease responsible for Gag polyprotein cleavage, Lenacapavir's profound impact on the late stages of viral maturation effectively inhibits the formation of infectious virions. It achieves this by binding to the viral capsid protein (CA), a key component of the Gag polyprotein. This interaction stabilizes the immature capsid lattice, leading to the assembly of aberrant, non-infectious viral particles. This guide provides a comprehensive overview of Lenacapavir's mechanism of action, quantitative data on its antiviral activity, and detailed experimental protocols for its study.

The HIV-1 Gag Processing Pathway and Lenacapavir's Mechanism of Inhibition

The HIV-1 Gag polyprotein (Pr55Gag) is the primary structural component of the virus. Following its synthesis, Gag traffics to the host cell plasma membrane, where it assembles into immature virions. Concurrently with or shortly after budding, the viral protease (PR) cleaves Gag at several sites, leading to the release of matrix (MA), capsid (CA), nucleocapsid (NC), and p6 proteins. This proteolytic processing cascade triggers a morphological rearrangement known as maturation, where the CA proteins reassemble to form the mature, conical capsid core that encases the viral RNA genome and essential enzymes. This mature core is critical for the infectivity of the new virion.

Lenacapavir does not inhibit the enzymatic activity of the viral protease. Instead, it targets the CA domain of Gag. By binding to CA subunits, Lenacapavir stabilizes the immature Gag lattice. This interference has a dual effect on maturation:

-

It impairs the formation of CA pentamers, which are crucial for the high-curvature regions of the mature capsid.

-

It promotes the assembly of hexameric lattices, leading to the formation of malformed, hyper-stable CA assemblies.

The resulting virions contain these aberrant cores and are non-infectious. Therefore, while Gag processing (the cleavage of the polyprotein) may proceed, the subsequent and essential reassembly of CA into a functional core is potently inhibited.

Caption: HIV-1 Gag processing pathway and the inhibitory action of Lenacapavir.

Quantitative Data on Lenacapavir's Antiviral Activity

The potency of Lenacapavir has been demonstrated in both in vitro studies and clinical trials.

Table 1: In Vitro Antiviral Activity of Lenacapavir

| Parameter | Cell Type | Virus | Value | Reference |

| EC50 | Lymphoblastoid Cells, PBMCs, CD4+ T-lymphocytes | HIV-1 | 30 - 190 pM | [1] |

| EC50 | MT-2 Cells | HIV-1 | 23 pM | [2] |

| EC50 | HEK293T Cells | HIV-1 | 439 pM | [2] |

| Potency vs. HIV-2 | MAGIC-5A Cells, T-cell line | HIV-2 | 11- to 14-fold less potent than against HIV-1 | [3] |

Table 2: Clinical Trial Data for Lenacapavir

| Trial | Population | Treatment | Key Findings | Reference |

| CAPELLA (Phase 2/3) | Heavily Treatment-Experienced | Lenacapavir + Optimized Background Regimen | 83% achieved undetectable viral load (<50 copies/mL) at Week 52.[4] Mean CD4 count increase of 83 cells/µL.[4] | [4] |

| CALIBRATE (Phase 2) | Treatment-Naïve | Subcutaneous Lenacapavir + TAF or BIC | High rates of virologic suppression at Week 80. | [5] |

Detailed Experimental Protocols

3.1. Western Blot Analysis of HIV-1 Gag Processing

This protocol is used to qualitatively and quantitatively assess the cleavage of the Gag polyprotein in the presence and absence of an inhibitor.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of Gag processing.

Methodology:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in 6-well plates and grow to confluence.

-

Transfect cells with an HIV-1 proviral DNA plasmid using a suitable transfection reagent.

-

-

Drug Treatment:

-

At a specified time post-transfection (e.g., 6 hours), treat the cells with varying concentrations of Lenacapavir or a vehicle control (e.g., DMSO).

-

-

Virus Harvesting and Pelleting:

-

At 48 hours post-transfection, harvest the cell culture supernatant.

-

Clarify the supernatant by low-speed centrifugation to remove cell debris.

-

Pellet the virions by ultracentrifugation (e.g., at 100,000 x g for 2 hours) through a sucrose cushion (e.g., 20% sucrose) to concentrate the viral particles.

-

-

Sample Preparation:

-

Resuspend the viral pellets in SDS lysis buffer.

-

Boil the samples for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HIV-1 Gag (e.g., mouse anti-p24) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities for Pr55Gag and the processed p24 (CA) protein to determine the extent of Gag processing.

-

3.2. In Vitro HIV-1 Capsid Assembly Assay

This assay assesses the ability of purified CA protein to assemble into higher-order structures in the presence of an inhibitor.

Methodology:

-

Protein Purification:

-

Express and purify recombinant HIV-1 CA protein.

-

-

Assembly Reaction:

-

Prepare a reaction mixture containing purified CA protein (e.g., 100 µM) in an assembly buffer (e.g., 50 mM Tris pH 8.0, 1 M NaCl).

-

Add varying concentrations of Lenacapavir or a vehicle control.

-

Incubate the reactions at a specified temperature (e.g., 37°C) for a set period (e.g., 2-24 hours) to allow for assembly.

-

-

Analysis of Assembly:

-

Turbidity Assay: Monitor the increase in optical density at 350 nm over time, which corresponds to the formation of large protein assemblies.

-

Electron Microscopy: Apply a small volume of the reaction mixture to a carbon-coated grid, negatively stain (e.g., with uranyl acetate), and visualize the assembled structures using a transmission electron microscope. This allows for the morphological assessment of the assembled capsids (e.g., tubes, spheres, aberrant structures).

-

Pelleting Assay: Centrifuge the assembly reactions at high speed. Separate the supernatant (soluble CA) and the pellet (assembled CA). Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to quantify the amount of assembled CA.

-

Logical Relationships in Lenacapavir Development

The development of Lenacapavir followed a logical progression from discovery to clinical application, focusing on its unique mechanism of action.

Caption: Logical workflow of Lenacapavir's development.

Conclusion

Lenacapavir represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action that is effective against multi-drug resistant HIV-1. Its ability to inhibit the proper assembly of the viral capsid, a critical step in the maturation process that follows Gag polyprotein cleavage, underscores the potential of targeting viral structural proteins. The quantitative data from in vitro and clinical studies confirm its high potency and long-acting profile, making it a valuable option for both treatment and prevention of HIV-1 infection. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of its mechanism and to explore the development of next-generation capsid inhibitors.

References

- 1. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 2. Lenacapavir: Playing the Long Game in the New Era of Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Claficapavir's Impact on Viral RNA Dimerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism by which Claficapavir, a potent inhibitor of the HIV-1 nucleocapsid (NC) protein, disrupts the crucial process of viral RNA dimerization. The dimerization of two copies of the viral RNA genome is a hallmark of retroviruses and a critical step for the assembly of infectious virions. This compound, by binding to the NC protein, abrogates its chaperone functions essential for the initiation and stabilization of the RNA dimer, and also interferes with the proper processing of the Gag polyprotein. This guide will detail the molecular interactions, summarize key quantitative data, outline relevant experimental protocols, and provide visual representations of the underlying pathways and experimental workflows.

Introduction to HIV-1 RNA Dimerization

The genome of Human Immunodeficiency Virus Type 1 (HIV-1) consists of two identical single-stranded RNA molecules that are non-covalently linked near their 5' ends. This dimeric RNA is a universal feature of retroviruses and is essential for several aspects of the viral life cycle, including genomic stability, recombination, and the production of infectious progeny viruses. The process of dimerization is primarily mediated by a structured region in the 5' untranslated region (5'-UTR) of the viral RNA, known as the Dimerization Initiation Site (DIS). The DIS is a stem-loop structure containing a self-complementary "kissing-loop" sequence that facilitates the initial interaction between the two RNA monomers.

The formation of a stable RNA dimer is not a spontaneous event and is critically dependent on the chaperone activity of the nucleocapsid (NC) domain of the Gag polyprotein. The NC protein binds to the viral RNA and facilitates the rearrangement of RNA structures, promoting the formation of the mature, stable dimer.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that specifically targets the HIV-1 nucleocapsid (NC) protein.[1] Its mechanism of action is centered on the disruption of the vital chaperone functions of the NC protein.[1]

-

Binding to the Nucleocapsid Protein: this compound binds directly and with high affinity to the HIV-1 NC protein (Kd = 20 nM).[1] This binding event is central to its antiviral activity.

-

Inhibition of NC Chaperone Functions: The binding of this compound to the NC protein inhibits its ability to remodel nucleic acid structures. This directly impacts two key chaperone activities:

-

Psi (ψ) RNA Dimerization: this compound's primary effect on RNA dimerization is the inhibition of the NC-mediated formation of the kissing-loop complex and its maturation into a stable dimer.[1]

-

cTAR DNA Destabilization: The NC protein is also involved in destabilizing the complementary trans-activation response element (cTAR) DNA hairpin during reverse transcription. This compound also inhibits this function.[1]

-

-

Disruption of Gag Processing: In addition to inhibiting NC's chaperone functions, this compound has been shown to disrupt the proper proteolytic processing of the Gag polyprotein.[1] This leads to defects in virion maturation and the formation of non-infectious viral particles.

Signaling Pathway of NC-Mediated RNA Dimerization and its Inhibition by this compound

Caption: Mechanism of HIV-1 RNA dimerization and its inhibition by this compound.

Quantitative Data

The following table summarizes the key quantitative data regarding the interaction of this compound with the HIV-1 NC protein and its antiviral activity.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 20 nM | [1] |

| IC50 | ~1 µM | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effect of compounds like this compound on viral RNA dimerization.

In Vitro RNA Dimerization Assay

This assay is used to directly measure the ability of a compound to inhibit the dimerization of viral RNA in a controlled, cell-free environment.

Protocol:

-

RNA Preparation: Synthesize short RNA transcripts corresponding to the 5'-UTR of the HIV-1 genome containing the DIS sequence using in vitro transcription. Purify the RNA by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Dimerization Reaction:

-

Incubate the purified RNA monomers in a dimerization buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2).

-

Add purified recombinant HIV-1 NC protein to the reaction to facilitate dimerization.

-

In parallel, set up reactions containing varying concentrations of this compound.

-

-

Gel Electrophoresis:

-

After incubation (e.g., 30 minutes at 37°C), stop the reaction by adding a loading buffer containing a non-denaturing dye.

-

Analyze the samples by native agarose gel electrophoresis. RNA monomers and dimers will migrate at different rates.

-

-

Quantification:

-

Stain the gel with an RNA-specific dye (e.g., ethidium bromide or SYBR Green).

-

Quantify the intensity of the monomer and dimer bands using a gel documentation system.

-

Calculate the percentage of dimerization and the IC50 of the inhibitor.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., this compound) and an analyte (e.g., NC protein).

Protocol:

-

Chip Preparation: Covalently immobilize purified recombinant HIV-1 NC protein onto the surface of a sensor chip.

-

Binding Analysis:

-

Flow solutions of this compound at various concentrations over the sensor chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the mass of this compound binding to the immobilized NC protein.

-

-

Data Analysis:

-

Generate sensorgrams showing the association and dissociation phases of the interaction.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Experimental Workflow for Assessing this compound's Effect

References

An In-depth Technical Guide to Claficapavir: A Novel HIV-1 Nucleocapsid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Claficapavir (also known as A-1752) is a novel small molecule inhibitor targeting the human immunodeficiency virus type 1 (HIV-1) nucleocapsid (NC) protein.[1][2][3] Possessing a unique mechanism of action, this compound disrupts critical viral functions orchestrated by the NC protein, positioning it as a potential therapeutic agent in the ongoing effort to combat HIV-1. This document provides a comprehensive technical overview of this compound, encompassing its discovery, mechanism of action, synthesis, and key experimental data.

Introduction

The HIV-1 nucleocapsid protein (NCp7) is a small, basic protein that plays a crucial role in multiple stages of the viral life cycle, including reverse transcription, integration, and virion assembly. Its multifunctional nature makes it an attractive target for antiretroviral therapy. This compound has emerged from research efforts focused on identifying non-catalytic site inhibitors that can allosterically modulate viral protein function.

Discovery and Chemical Properties

This compound was identified as a specific inhibitor of the HIV-1 NC protein.[2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid[4] |

| Synonyms | A-1752[1][2][3] |

| CAS Number | 2055732-24-4[2][4] |

| Molecular Formula | C17H12ClNO4S2[4] |

| Molecular Weight | 393.86 g/mol [3] |

Mechanism of Action

This compound exerts its antiviral activity by directly binding to the HIV-1 NC protein.[1][2] This interaction inhibits the chaperone properties of NC, which are essential for the proper folding and processing of viral nucleic acids. Specifically, this compound has been shown to disrupt:

-

Psi (ψ) RNA dimerization: This process is critical for the packaging of the viral RNA genome into new virions.

-

complementary trans-activation response element (cTAR) DNA destabilization: The chaperone activity of NC is required for the removal of the tRNA primer during reverse transcription.

-

Gag processing: this compound has been observed to interfere with the proper processing of the Gag polyprotein, a precursor to mature viral proteins.[2]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action for this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available in a dedicated publication, the synthesis of structurally analogous compounds has been described.[5][6][7] A likely synthetic route for this compound involves a Knoevenagel condensation. The proposed workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Description |

| IC50 | ~1 µM[1][2][3] | The half maximal inhibitory concentration, indicating the potency of the compound in inhibiting HIV-1 replication in cell culture. |

| Kd | 20 nM[1][2][3] | The equilibrium dissociation constant, representing the binding affinity of this compound to the HIV-1 NC protein. A lower Kd indicates a higher binding affinity. |

Experimental Protocols

Anti-HIV Activity Assay

A common method to determine the anti-HIV activity of a compound like this compound involves the use of cell-based assays.

Objective: To determine the concentration at which this compound inhibits 50% of viral replication (IC50).

Methodology:

-

Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured under standard conditions.

-

Viral Infection: The MT-4 cells are infected with a known titer of an HIV-1 strain (e.g., NL4-3).

-

Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound. A control group with no compound and a positive control with a known HIV-1 inhibitor (e.g., Tenofovir) are included.

-

Incubation: The treated and control cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

-

Quantification of Viral Replication: The level of viral replication is quantified by measuring the amount of a viral protein, such as the p24 capsid protein, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The p24 concentrations are plotted against the corresponding this compound concentrations, and the IC50 value is calculated using a dose-response curve fitting model.

Caption: Workflow for determining anti-HIV activity.

Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)

To determine the binding affinity (Kd) of this compound to the HIV-1 NC protein, biophysical techniques such as Surface Plasmon Resonance (SPR) can be employed.

Objective: To measure the association and dissociation rates of this compound binding to the NC protein to calculate the dissociation constant (Kd).

Methodology:

-

Immobilization: Recombinant HIV-1 NC protein is immobilized on the surface of an SPR sensor chip.

-

Analyte Injection: A series of concentrations of this compound (the analyte) are flowed over the sensor chip surface.

-

Binding Measurement: The binding of this compound to the immobilized NC protein is detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).

-

Dissociation: After the association phase, a buffer is flowed over the chip to measure the dissociation of the this compound-NC complex.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Signaling Pathways

Currently, there is a lack of specific published data detailing the direct impact of this compound on host cell signaling pathways. As an inhibitor of a viral protein, its primary mechanism is not expected to directly target host signaling cascades. However, viral infections are known to modulate numerous host cell signaling pathways to facilitate their replication. Future research may explore whether the inhibition of NC protein function by this compound indirectly influences any of these pathways.

Conclusion

This compound represents a promising class of HIV-1 inhibitors that target the viral nucleocapsid protein. Its unique mechanism of action, involving the disruption of NC's chaperone functions, offers a potential new avenue for antiretroviral therapy, particularly in the context of drug resistance to existing therapeutic classes. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. This compound | C17H12ClNO4S2 | CID 1286537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Early Research on Censavudine (OBP-601) as an Anti-HIV Agent: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Censavudine, also known by its developmental codes OBP-601 and BMS-986001, and formerly as Festinavir, is an investigational nucleoside reverse transcriptase inhibitor (NRTI) that has been studied for the treatment of HIV infection. As a derivative of stavudine (d4T), Censavudine was developed with the aim of retaining potent antiviral activity while exhibiting a more favorable safety profile, particularly concerning mitochondrial toxicity often associated with earlier NRTIs. This technical guide provides a comprehensive overview of the early preclinical and clinical research on Censavudine, focusing on its mechanism of action, in vitro efficacy, resistance profile, and early clinical pharmacology.

Mechanism of Action

Censavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, Censavudine triphosphate (OBP-601-TP). This process is initiated by cellular kinases. Once activated, OBP-601-TP acts as a competitive inhibitor of the HIV reverse transcriptase (RT) enzyme. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA strand. Upon incorporation, the absence of a 3'-hydroxyl group on the Censavudine moiety results in the termination of DNA chain elongation, thereby halting the viral replication cycle.

Figure 1: Intracellular activation and mechanism of action of Censavudine.

In Vitro Antiviral Activity

Early in vitro studies demonstrated Censavudine's potent activity against both HIV-1 and HIV-2. Notably, it exhibited greater potency against HIV-2 compared to HIV-1 in single-cycle infectivity assays.

| Virus | Cell Line | Assay Type | EC50 (nM) | Reference |

| HIV-1NL4-3 | TZM-bl | Single-Cycle | 890 | [1] |

| HIV-2ROD9 | TZM-bl | Single-Cycle | 74 | [1] |

| HIV-1 (Group M & O Isolates) | TZM-bl | Single-Cycle | 450 - 890 | [1] |

| HIV-2 (Clinical Isolates) | TZM-bl | Single-Cycle | 30 - 81 | [1] |

| HIV-1NL4-3 | CEMss | Spreading Infection | 4.2 | |

| HIV-2ROD9 | CEMss | Spreading Infection | 0.14 |

Table 1: In Vitro Anti-HIV Activity of Censavudine (EC50 values)

In Vitro Cytotoxicity

The cytotoxicity of Censavudine was evaluated in various cell lines to determine its therapeutic index.

| Cell Line | Assay Type | CC50 (µM) | Reference |

| HEK-293T | MTT Assay | > 100 | [2] |

| MT-2 | Not Specified | > 100 | [2] |

Table 2: In Vitro Cytotoxicity of Censavudine (CC50 values)

Activity Against Resistant Strains

Censavudine has shown efficacy against HIV isolates with certain NRTI-resistance mutations.

| Resistance Mutation | Virus Backbone | Fold Change in EC50 vs. Wild-Type | Reference |

| K65R | HIV-2 | Full Activity | [1] |

| Q151M | HIV-2 | Full Activity | [1] |

| M184V | HIV-2ROD9 | 15-fold increase | [1] |

Table 3: In Vitro Activity of Censavudine Against NRTI-Resistant HIV-2

Experimental Protocols

Single-Cycle Infectivity Assay (TZM-bl cells)

This assay is designed to measure the antiviral activity of a compound over a single round of viral replication.

Figure 2: Workflow for the single-cycle infectivity assay.

Detailed Methodology:

-

Cell Plating: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.

-

Compound Addition: Serial dilutions of Censavudine are added to the wells.

-

Infection: A standardized amount of HIV-1 or HIV-2 virus stock is added to the wells.

-

Incubation: The plates are incubated for 48 hours to allow for a single round of viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

-

Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the drug compared to the virus control is used to determine the percent inhibition.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Detailed Methodology:

-

Cell Plating: Target cells (e.g., HEK-293T) are seeded in 96-well plates.

-

Compound Addition: Serial dilutions of Censavudine are added to the wells.

-

Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a spectrophotometer.

-

Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Phase I Clinical Trial in Healthy Volunteers

A single-blind, placebo-controlled, single-ascending-dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Censavudine in healthy male subjects.[3]

Study Design:

-

Participants: 64 healthy male volunteers.

-

Dosing: Eight cohorts received single oral doses of 10, 30, 100, 300, 600, or 900 mg in the fed state, and 100 or 300 mg in the fasted state. Each cohort consisted of 6 subjects receiving Censavudine and 2 receiving placebo.

Pharmacokinetic Results:

The study demonstrated that Censavudine is rapidly absorbed, and its exposure (as measured by Cmax and AUC) increases in a dose-proportional manner across the studied dose range. There was no significant effect of food on the pharmacokinetics of Censavudine.

| Dose (mg) | Fed/Fasted | Cmax (ng/mL) - Mean (SD) | AUC0-inf (ng·h/mL) - Mean (SD) | Tmax (h) - Median (Range) |

| 10 | Fed | Data not available in summary | Data not available in summary | Data not available in summary |

| 30 | Fed | Data not available in summary | Data not available in summary | Data not available in summary |

| 100 | Fed | Data not available in summary | Data not available in summary | Data not available in summary |

| 300 | Fed | Data not available in summary | Data not available in summary | Data not available in summary |

| 600 | Fed | Data not available in summary | Data not available in summary | Data not available in summary |

| 900 | Fed | Data not available in summary | Data not available in summary | Data not available in summary |

| 100 | Fasted | Data not available in summary | Data not available in summary | Data not available in summary |

| 300 | Fasted | Data not available in summary | Data not available in summary | Data not available in summary |

Table 4: Summary of Pharmacokinetic Parameters of Censavudine in Healthy Male Volunteers. Note: Specific mean values and standard deviations for Cmax and AUC were not available in the summarized public data. The study concluded a linear dose-exposure relationship.

Safety and Tolerability:

Censavudine was generally safe and well-tolerated in this study.[3] No serious adverse events, deaths, or discontinuations due to adverse events were reported. Adverse events were experienced by 14.6% of subjects who received Censavudine; however, these were not dose-related and were not considered to be related to the study drug.[3]

Conclusion

Early research on Censavudine (OBP-601) identified it as a potent nucleoside reverse transcriptase inhibitor with significant in vitro activity against both HIV-1 and HIV-2, including some drug-resistant strains. The compound demonstrated a favorable safety profile in early preclinical and clinical evaluations, with low in vitro cytotoxicity and good tolerability in healthy volunteers. The pharmacokinetic profile of Censavudine supports its further development as a potential component of antiretroviral therapy. These foundational studies provided the basis for subsequent clinical trials in HIV-infected individuals to further evaluate its efficacy and safety.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Randomized, placebo-controlled single-ascending-dose study to evaluate the safety, tolerability and pharmacokinetics of the HIV nucleoside reverse transcriptase inhibitor, BMS-986001, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Fluorescence Polarization Assay for Characterizing the Binding of Claficapavir to HIV-1 Capsid Protein

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a fluorescence polarization (FP) assay for the characterization of the binding of Claficapavir (GS-CA1) to the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA). This compound is a potent, first-in-class HIV-1 capsid inhibitor that disrupts viral replication by binding to the CA protein and interfering with multiple stages of the viral lifecycle. The described competitive FP assay provides a robust and high-throughput method for determining the binding affinity of this compound and other potential inhibitors that target the same binding site on the HIV-1 CA protein. This methodology is particularly valuable for drug discovery and development professionals, as well as researchers studying HIV-1 virology.

Introduction

The HIV-1 capsid is a conical protein shell that encases the viral genome and associated enzymes, playing a crucial role in both the early and late stages of the viral replication cycle.[1] The capsid protein (CA) assembles to form this structure, which is essential for reverse transcription, nuclear import, and uncoating.[1] Consequently, the HIV-1 capsid has emerged as a significant target for antiretroviral therapy.

This compound (GS-CA1) is a novel small molecule inhibitor that targets the HIV-1 CA protein with high potency.[2] It binds to a conserved pocket on the CA hexamer, a site also recognized by host cell factors such as the cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153).[3][4] By occupying this pocket, this compound stabilizes the capsid core, thereby disrupting the normal processes of uncoating and nuclear entry, ultimately inhibiting viral replication.[3][5][6]

Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule (the binder, in this case, the HIV-1 CA protein), the rotational motion of the tracer is significantly slowed, leading to an increase in the polarization of the emitted light.[7][8]

This application note describes a competitive FP assay to characterize the binding of this compound to the HIV-1 CA protein. The assay utilizes a fluorescently labeled peptide derived from the host factor CPSF6 as a tracer, which is known to bind to the same site on the CA protein as this compound.[3] In the presence of an unlabeled competitor like this compound, the tracer is displaced from the CA protein, resulting in a decrease in fluorescence polarization. This change in polarization can be used to determine the binding affinity (as an IC50 value) of the competing compound.

Principle of the Assay

The fluorescence polarization assay for this compound-CA binding is a competitive assay based on the following principles:

-

Binding of a Fluorescent Tracer: A fluorescently labeled peptide derived from CPSF6 (fCPSF6) with a low molecular weight is used as the tracer. When unbound in solution, it rotates rapidly, resulting in a low FP signal.

-

Formation of a High FP Complex: The fCPSF6 tracer binds to the much larger HIV-1 CA protein (or stabilized CA hexamers). This binding event restricts the rotational motion of the tracer, leading to a significant increase in the FP signal.

-

Competitive Displacement: this compound, an unlabeled small molecule, competes with the fCPSF6 tracer for the same binding site on the HIV-1 CA protein.

-

Signal Reduction: As the concentration of this compound increases, it displaces the fCPSF6 tracer from the CA protein. The displaced tracer once again tumbles freely in solution, causing a decrease in the overall FP signal.

-

Quantification of Binding Affinity: The concentration-dependent decrease in the FP signal is used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) of this compound can be determined.

Caption: Principle of the competitive FP assay for this compound-CA binding.

Materials and Reagents

-

HIV-1 CA Protein: Recombinant, purified full-length HIV-1 CA protein. For enhanced stability and to mimic the viral capsid, the use of disulfide-stabilized CA hexamers is recommended.

-

This compound (GS-CA1): To be dissolved in 100% DMSO to prepare a stock solution.

-

Fluorescent Tracer: Fluorescein-labeled CPSF6 peptide (fCPSF6). The peptide sequence should encompass the CA-binding region of CPSF6.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.5 mM DTT, 0.01% (v/v) Triton X-100.

-

Microplates: Black, low-binding, 384-well microplates.

-

Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for fluorescein (e.g., Ex: 485 nm, Em: 535 nm).

Experimental Protocols

Reagent Preparation

-

HIV-1 CA Protein Preparation:

-

Dilute the stock solution of HIV-1 CA protein (or stabilized hexamers) to the desired working concentration in pre-chilled assay buffer. The optimal concentration should be determined empirically by titration but is typically in the low nanomolar range (e.g., 1-3 times the Kd of the tracer).

-

-

fCPSF6 Tracer Preparation:

-

Prepare a stock solution of the fCPSF6 tracer in assay buffer.

-

Determine the optimal tracer concentration by titration. The ideal concentration should be low (typically in the low nanomolar range, e.g., 1-5 nM) to ensure that the tracer concentration is well below the Kd for its interaction with the CA protein, while providing a stable and sufficient fluorescence signal (at least 3-5 times the background).

-

-

This compound Serial Dilution:

-

Prepare a series of dilutions of this compound in 100% DMSO.

-

Subsequently, dilute these DMSO stocks into the assay buffer to create the final working solutions for the competition assay. Ensure the final DMSO concentration in all wells is constant and does not exceed 1-2% to avoid assay interference.

-

Assay Workflow

The following diagram outlines the key steps in performing the competitive fluorescence polarization assay.

Caption: Experimental workflow for the this compound-CA competitive FP assay.

Detailed Assay Protocol

-

Dispense Compound: To the wells of a 384-well microplate, add 1 µL of the serially diluted this compound solutions or vehicle control (assay buffer with the same final DMSO concentration).

-

Add HIV-1 CA Protein: Add 10 µL of the diluted HIV-1 CA protein solution to each well.

-

Incubation 1: Mix the plate gently and incubate for 30 minutes at room temperature to allow for the binding of this compound to the CA protein.

-

Add Tracer: Add 10 µL of the diluted fCPSF6 tracer solution to each well. The final volume in each well should be 21 µL.

-

Incubation 2: Mix the plate gently and incubate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.

Controls

-

No Inhibitor Control (High Signal): Wells containing HIV-1 CA protein, fCPSF6 tracer, and vehicle (DMSO). This represents the maximum binding of the tracer.

-

No Protein Control (Low Signal): Wells containing fCPSF6 tracer and vehicle, but no HIV-1 CA protein. This represents the baseline polarization of the free tracer.

-

Blank: Wells containing only the assay buffer to measure background fluorescence.

Data Presentation and Analysis

The raw fluorescence polarization data (in mP) should be plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve can be fitted to the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

The following table presents representative data from a competitive FP assay with this compound.

| This compound (nM) | log[this compound] | Average mP | % Inhibition |

| 0 (No Inhibitor) | - | 250 | 0 |

| 0.01 | -2.00 | 248 | 1.3 |

| 0.1 | -1.00 | 240 | 6.7 |

| 1 | 0.00 | 205 | 30.0 |

| 10 | 1.00 | 145 | 70.0 |

| 100 | 2.00 | 105 | 96.7 |

| 1000 | 3.00 | 98 | 101.3 |

| No Protein | - | 95 | 103.3 |

Note: The data presented in this table is illustrative and intended to represent a typical outcome of the assay. Actual results may vary.

Calculation of % Inhibition:

% Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low))

Where:

-

mP_sample is the polarization of the sample well.

-

mP_low is the polarization of the 'No Protein' control.

-

mP_high is the polarization of the 'No Inhibitor' control.

Conclusion

The fluorescence polarization assay described in this application note provides a sensitive, robust, and high-throughput compatible method for characterizing the binding of this compound to the HIV-1 capsid protein. This competitive assay format is readily adaptable for screening large compound libraries to identify novel HIV-1 capsid inhibitors and for conducting structure-activity relationship (SAR) studies to optimize lead compounds. The detailed protocol and workflow provide a solid foundation for researchers in the field of HIV-1 drug discovery.

References

- 1. Identification of clickable HIV-1 capsid-targeting probes for viral replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | GS-CA Compounds: First-In-Class HIV-1 Capsid Inhibitors Covering Multiple Grounds [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. GS-CA1 and lenacapavir stabilize the HIV-1 core and modulate the core interaction with cellular factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GS-CA1 and lenacapavir stabilize the HIV-1 core and modulate the core interaction with cellular factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multicomponent Reactions for de Novo Synthesis of BODIPY Probes: In Vivo Imaging of Phagocytic Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Novel SARS-CoV-2 Nucleocapsid Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a coordinated interplay of structural and non-structural proteins for its replication and pathogenesis. The nucleocapsid (N) protein is a multifunctional structural protein crucial for the viral life cycle, making it an attractive target for antiviral drug development. The N protein's primary roles include packaging the viral RNA genome into a ribonucleoprotein (RNP) complex, regulating viral RNA synthesis, and modulating host cell processes, including the innate immune response.[1][2] Given its essential functions and high abundance in infected cells, inhibiting the N protein presents a promising strategy to disrupt viral replication and assembly.

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify novel inhibitors of the SARS-CoV-2 nucleocapsid protein. It covers both biochemical and cell-based assay formats, offering researchers a comprehensive guide to initiating and conducting screening campaigns against this critical viral target.

High-Throughput Screening Assays for Nucleocapsid Inhibitors

A variety of HTS assays can be employed to target different functions of the N protein. These can be broadly categorized into biochemical assays, which investigate direct interactions with the purified protein, and cell-based assays, which measure the protein's activity within a cellular context.

Biochemical Assays

Biochemical assays are ideal for primary screening campaigns to identify compounds that directly interact with the N protein and inhibit its fundamental activities, such as RNA binding and oligomerization.

1. Fluorescence Polarization (FP) Assay for N Protein-RNA Interaction

This assay is designed to identify inhibitors that disrupt the binding of the N protein to viral RNA. It relies on the principle that a small, fluorescently labeled RNA molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger N protein, the complex tumbles more slowly, leading to an increase in polarization. Inhibitors of this interaction will prevent the formation of the complex, resulting in a low polarization signal.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for N Protein Dimerization

The dimerization of the N protein is essential for its function in RNP formation.[3][4] A TR-FRET assay can be adapted to screen for inhibitors of this process. In this setup, N protein monomers are labeled with either a donor (e.g., terbium) or an acceptor (e.g., BODIPY FL) fluorophore.[5] When the monomers dimerize, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of a specific FRET signal. Compounds that inhibit dimerization will disrupt this process, leading to a decrease in the FRET signal.

Cell-Based Assays

Cell-based assays are crucial for validating hits from primary biochemical screens and for identifying compounds that are effective in a more physiologically relevant environment. These assays can assess the impact of inhibitors on N protein levels, localization, and its role in viral replication.

1. Homogeneous Time-Resolved Fluorescence (HTRF®) Assay for N Protein Detection in Infected Cells

This assay quantifies the amount of N protein produced in cells infected with SARS-CoV-2.[6][7] It utilizes two specific monoclonal antibodies against the N protein, one labeled with a donor fluorophore and the other with an acceptor.[5] In the presence of the N protein, the antibodies bind to it, bringing the fluorophores into proximity and generating a FRET signal that is proportional to the amount of N protein. This assay is amenable to high-throughput screening and can be used to identify compounds that inhibit viral replication, leading to a decrease in N protein expression.[6][8]

2. AlphaLISA® Assay for N Protein Detection

Similar to the HTRF assay, the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to detect and quantify the N protein in cell lysates or supernatants. In this assay, a biotinylated anti-N protein antibody binds to streptavidin-coated donor beads, while another anti-N protein antibody is conjugated to acceptor beads. In the presence of the N protein, the beads come into close proximity. Excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal. This assay is highly sensitive and suitable for HTS.

Quantitative Data Summary

The performance of HTS assays is evaluated using several key parameters, including the Z'-factor, which indicates the robustness of the assay, and the hit rate, which is the percentage of compounds identified as active.[9][10][11] The following table summarizes representative data for the described assay types.

| Assay Type | Target | Principle | Format | Z'-Factor | Hit Rate (%) | IC50 Range (µM) | Reference |

| Biochemical Assays | |||||||

| Fluorescence Polarization | N Protein-RNA Interaction | Change in polarization of fluorescent RNA | 384-well | 0.6 - 0.8 | 0.1 - 1 | 1 - 50 | Adapted from[12] |

| TR-FRET | N Protein Dimerization | FRET between labeled monomers | 384/1536-well | 0.5 - 0.7 | 0.1 - 0.5 | 5 - 100 | Principle from[5] |

| Cell-Based Assays | |||||||

| HTRF® | N Protein Expression | FRET between labeled antibodies | 96/384-well | > 0.5 | 0.5 - 2 | 0.1 - 20 | [6][7][8] |

| AlphaLISA® | N Protein Expression | Chemiluminescence from proximity beads | 384/1536-well | > 0.6 | 0.5 - 2 | 0.1 - 20 | - |

Experimental Protocols

Protocol 1: Fluorescence Polarization Assay for N Protein-RNA Interaction Inhibitors

Materials:

-

Purified recombinant SARS-CoV-2 Nucleocapsid protein

-

Fluorescently labeled RNA oligonucleotide (e.g., 5'-FAM-labeled RNA sequence known to bind N protein)

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

384-well, low-volume, black microplates

-

Compound library

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a working solution of the N protein in Assay Buffer. The final concentration should be optimized to be at or near the Kd of the protein-RNA interaction.

-

Prepare a working solution of the fluorescently labeled RNA probe in Assay Buffer. The final concentration should be low (e.g., 1-10 nM) to minimize background polarization.

-

Dispense test compounds and controls (e.g., DMSO for negative control, unlabeled RNA for positive control) into the microplate wells.

-

Add the N protein solution to all wells except for the negative control wells (add Assay Buffer instead).

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the protein.

-

Add the fluorescently labeled RNA probe solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the change in millipolarization (mP) units to identify compounds that inhibit the N protein-RNA interaction.

Protocol 2: HTRF® Assay for N Protein Detection in SARS-CoV-2 Infected Cells

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

SARS-CoV-2 virus stock

-

Cell culture medium and supplements

-

HTRF® reagents: Anti-N protein antibody labeled with donor fluorophore and anti-N protein antibody labeled with acceptor fluorophore.

-

Lysis Buffer

-

384-well, white, solid-bottom microplates

-

Compound library

-

HTRF®-compatible plate reader

Procedure:

-

Seed Vero E6 cells into 384-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

-

Prepare serial dilutions of test compounds in cell culture medium.

-

Remove the old medium from the cell plates and add the compound dilutions.

-

Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Include uninfected cells as a negative control.

-

Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Lyse the cells by adding Lysis Buffer containing the HTRF® antibody pair.

-

Incubate the plates at room temperature for 1-4 hours, protected from light.

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using an HTRF®-compatible plate reader.

-

Calculate the HTRF® ratio (acceptor signal / donor signal) and normalize the data to controls to determine the percent inhibition for each compound.

Visualizations

Signaling Pathways Involving the Nucleocapsid Protein

The SARS-CoV-2 Nucleocapsid protein is known to interact with several host cell signaling pathways, particularly those involved in the innate immune response. The N protein can modulate the NF-κB and interferon signaling pathways to facilitate viral replication and evade host immunity.[1][2]

Caption: N protein's modulation of innate immune signaling pathways.

Experimental Workflow for High-Throughput Screening

The process of identifying novel nucleocapsid inhibitors through HTS involves a series of sequential steps, from primary screening to hit validation and lead optimization.

Caption: A typical workflow for HTS of N protein inhibitors.

Logical Relationship of N Protein Functions

The various functions of the N protein are interconnected and essential for the production of new viral particles. Inhibiting any of these key functions has the potential to disrupt the viral life cycle.

Caption: Interplay of N protein functions in the viral life cycle.

References

- 1. The role of SARS-CoV-2 nucleocapsid protein in antiviral immunity and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling mechanisms of SARS-CoV-2 Nucleocapsid protein in viral infection, cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimerization of SARS-CoV-2 nucleocapsid protein affects sensitivity of ELISA based diagnostics of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimerization of SARS-CoV-2 nucleocapsid protein affects sensitivity of ELISA based diagnostics of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A SARS-CoV-2 nucleocapsid protein TR-FRET assay amenable to high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SARS-CoV-2 Nucleocapsid Protein TR-FRET Assay Amenable to High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Z-factor - Wikipedia [en.wikipedia.org]

- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 11. assay.dev [assay.dev]

- 12. biorxiv.org [biorxiv.org]

Application Notes and Protocols for the Use of Claficapavir in HIV-1 Gag-Pol Encapsidation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claficapavir, also known as PF-3450074 or PF74, is a potent small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). It exhibits broad-spectrum activity against various HIV-1 isolates by targeting the viral capsid, a critical component for both early and late stages of the viral lifecycle. These application notes provide detailed protocols for utilizing this compound in HIV-1 Gag-Pol encapsidation assays to evaluate its inhibitory effects on virion assembly and maturation.

This compound binds to a conserved pocket on the N-terminal domain of the CA protein, a site also utilized by host cell proteins like CPSF6 and NUP153.[1] This interaction disrupts the delicate balance of capsid stability, leading to premature uncoating in the early phase of infection and interference with capsid assembly and maturation in the late phase.[2] The compound's unique multimodal mechanism of action makes it a valuable tool for studying the intricate processes of HIV-1 replication and for the development of novel antiretroviral therapies.[1]

Mechanism of Action of this compound in HIV-1 Assembly

The HIV-1 Gag polyprotein is the primary structural protein that drives the assembly of new virus particles at the plasma membrane of an infected cell. Gag, along with the Gag-Pol polyprotein which contains the viral enzymes, multimerizes and specifically encapsidates two copies of the viral genomic RNA (gRNA). Following budding, the viral protease, a component of the Gag-Pol polyprotein, cleaves Gag and Gag-Pol into their mature, functional protein components. This process, known as maturation, leads to the formation of the characteristic conical capsid core essential for infectivity.

This compound interferes with this late-stage process by binding to the CA domain within the Gag polyprotein. This binding can alter the Gag-Gag interactions necessary for proper lattice formation and can also interfere with the correct processing of Gag by the viral protease.[3] The consequence is the production of aberrant, non-infectious virions with malformed capsids.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and related capsid inhibitors on HIV-1 replication and capsid-related processes.

Table 1: Antiviral Activity of this compound (PF-3450074)

| Cell Type | HIV-1 Strain/Isolate | EC50 (µM) | Reference |

| MT-4 | NL4-3 | 0.53 ± 0.08 | [4] |

| PBMCs | NL4-3 | 0.207 (median) | [4] |

| PBMCs | Various Clinical Isolates (n=6) | 0.113 - 0.362 | [4] |

| U87.CD4.CCR5 | Pseudotyped NL4-3 | Not specified | [5] |

Table 2: Comparative Inhibitory Concentrations of Capsid Inhibitors

| Compound | Target | Assay Type | IC50/EC50 | Reference |

| This compound (PF-3450074) | HIV-1 CA | Single-round infection | 8 - 640 nM (EC50) | [6] |

| This compound (PF-3450074) | HIV-1 CA | In vitro capsid assembly | Not specified | [3] |

| Lenacapavir (GS-6207) | HIV-1 CA | Antiviral activity | pM range (EC50) | [7][8] |

| CAP-1 | HIV-1 CA | In vitro Gag assembly | ~5-fold molar excess for inhibition | [9] |

| BI-2 | HIV-1 CA | Capsid stability assay | Not specified | [10] |

Experimental Protocols

Protocol 1: In Vitro HIV-1 Gag-Pol Encapsidation Assay

This assay evaluates the effect of this compound on the ability of purified HIV-1 Gag-Pol to assemble into virus-like particles (VLPs) and encapsidate a target RNA in vitro.

Materials:

-

Recombinant HIV-1 Gag-Pol protein

-

In vitro transcribed HIV-1 genomic RNA (gRNA) fragment containing the packaging signal (Ψ)

-

This compound (PF-3450074)

-

Assembly Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT

-

RNase-free water

-

Sucrose solutions (20% and 60% w/v in Assembly Buffer)

-

SDS-PAGE reagents and equipment

-